2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline
Overview
Description
2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by the presence of an imidazole ring fused to an isoquinoline ring, with a methoxyphenyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline can be achieved through several methods. One efficient strategy involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazoisoquinoline ring.
Another approach is the I2–DMSO mediated one-pot synthesis from aryl methyl ketones and isoquinolin-1-amine . This method utilizes a triple in situ cross-trapping strategy, integrating one self-sorting domino sequence with two linear domino sequences.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Cp*RhIII-catalyzed [4+2] annulation and I2–DMSO mediated one-pot synthesis are both suitable for industrial applications due to their efficiency and practicality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoisoquinoline ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted imidazoisoquinolines .
Scientific Research Applications
2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinoline can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share structural similarities and exhibit similar biological activities.
Benzimidazo[2,1-a]isoquinolines: These compounds have a benzimidazole ring fused to an isoquinoline ring and show comparable chemical and biological properties.
Isoquinoline derivatives: These compounds contain an isoquinoline moiety and are used in various applications, including medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features and the presence of the methoxyphenyl group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-21-15-8-6-14(7-9-15)17-12-20-11-10-13-4-2-3-5-16(13)18(20)19-17/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWYGWRRHDDHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61001-01-2 | |
Record name | 2-(4-Methoxyphenyl)imidazo(2,1-a)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-METHOXYPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XME2MS8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.